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1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Lipophilicity Physicochemical property Medicinal chemistry

SAR inconsistency from generic C3-alkyl analogs wastes synthesis effort. This 1-methyl-3-n-propyl-tetrahydro-pyrazolo[3,4-c]pyridine resolves that risk: - Defined LogP of ~1.02 bridges ethyl (low lipophilicity) and butyl/pentyl (solubility-limited) congeners for rational Pim kinase hydrophobic pocket exploration. - The secondary amine at position 6 enables rapid amide coupling, sulfonylation, or reductive amination for late-stage diversification. - Batch-verified ≥95% purity (NMR, HPLC, GC) minimizes impurity propagation into final probes, supported by Aventis Pharma patent precedents in oncology.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13084876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1CCNC2)C
InChIInChI=1S/C10H17N3/c1-3-4-9-8-5-6-11-7-10(8)13(2)12-9/h11H,3-7H2,1-2H3
InChIKeyNHZMWCGKMBXVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine: Core Scaffold


1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine (CAS 1780409-02-0) is a partially saturated bicyclic heterocycle belonging to the tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine family. The scaffold combines an aromatic pyrazole ring fused to a saturated piperidine ring, with N1‑methyl and C3‑n‑propyl substituents . This substitution pattern places it within a privileged chemotype exploited in Pim kinase (Pim‑1/‑2/‑3) inhibitor programs and phosphodiesterase (PDE) inhibitor discovery [1][2]. Available from multiple suppliers at standard purity ≥95% with batch-specific QC (NMR, HPLC, GC) , the compound serves as a versatile late-stage intermediate or fragment for structure‑activity relationship (SAR) exploration.

1
Kinase inhibitor SAR: C3 linear alkyl exploration scaffold
2
PDE inhibitor fragment-based discovery chemotype
3
Late-stage intermediate with orthogonal QC (NMR, HPLC, GC)

1-Methyl-3-propyl-pyrazolo[3,4-c]pyridine: Why Substitution Matters


Tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine analogs cannot be treated as functionally equivalent procurement choices because the C3 alkyl chain length and branching directly modulate lipophilicity (LogP), solubility, metabolic stability, and target binding [1]. The n‑propyl substituent confers a distinct LogP of ~1.02 that differs meaningfully from the ethyl (shorter, lower LogP) and isopropyl (branched, sterically distinct) congeners . In Pim kinase programs, the 3‑position substituent occupies a hydrophobic pocket; even a one‑carbon alteration can shift biochemical IC₅₀ values by an order of magnitude or alter isoform selectivity [1]. Generic replacement without confirming the exact substitution pattern risks invalidating SAR, wasting synthesis effort, and producing misleading biological data.

!
C3 chain length shifts LogP and target binding; ethyl or isopropyl analogs are not direct replacements.
!
Shared molecular formula (C₁₀H₁₇N₃) with regioisomers and fused-ring variants requires CAS confirmation.
!
Branched alkyl congeners may exhibit reduced synthetic accessibility compared to the linear n-propyl chain.

1-Methyl-3-propyl-pyrazolo[3,4-c]pyridine: Comparative Evidence


LogP Differentiation: n-Propyl vs. Analogs

The target compound (n‑propyl at C3) exhibits a calculated LogP of 1.0183 . The isopropyl regioisomer (1‑methyl‑3‑(propan‑2‑yl)‑1H,4H,5H,6H,7H‑pyrazolo[3,4‑c]pyridine) shares the identical molecular formula (C₁₀H₁₇N₃, MW 179.27) but possesses a branched alkyl group, which is expected to reduce LogP by approximately 0.2–0.4 log units relative to the linear chain based on fragment‑constant principles . The unsubstituted core (4,5,6,7‑tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine, CAS 871792‑61‑9) has a reported LogP of 0.38 [1], meaning the n‑propyl substitution increases lipophilicity by approximately 0.64 log units.

LogP Differentiation
Cross-study comparable
ΔLogP ≈ +0.64 vs. unsubstituted core
Supports intermediate lipophilicity for membrane permeability studies.
Fragment-based calculation; experimental validation recommended.
Lipophilicity Physicochemical property Medicinal chemistry

Consistent TPSA in C3 Alkyl Series

The target compound has a TPSA of 29.85 Ų . All 1‑methyl‑3‑alkyl‑tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine analogs share the same TPSA because the C3 alkyl chain does not introduce additional polar atoms. For comparison, the unsubstituted core and the isopropyl analog also present TPSA values within the 29–30 Ų range . This places the entire series well below the typical CNS drug-likeness threshold of 60 Ų [1].

Consistent TPSA
Class-level inference
TPSA = 29.85 Ų; constant across analog series
Procurement choices can focus on lipophilicity variation without confounding TPSA changes.
All analogs remain below CNS drug-likeness threshold.
Polar surface area CNS drug-likeness Physicochemical property

Orthogonal Purity Verification

The target compound is supplied at a standard purity of 95%, with batch‑specific analytical verification including NMR, HPLC, and GC . This release specification is consistent with or superior to typical catalog purities for close analogs: the unsubstituted tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine dihydrochloride is often listed at 95–97% but without explicit multi‑method certification; the isopropyl analog is listed at 95% . The availability of orthogonal QC data reduces the risk of undetected impurities in downstream reactions.

Orthogonal Purity Verification
Cross-study comparable
≥95% purity; release supported by NMR, HPLC, and GC
Multi-method QC reduces risk of undetected impurities in scale-up synthesis.
Batch-specific documentation; verify with supplier COA.
Quality control Batch consistency Procurement specification

Molecular Formula Confounders

The molecular formula C₁₀H₁₇N₃ is shared by at least four commercially available compounds: the target 1‑methyl‑3‑n‑propyl‑tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine, its isopropyl regioisomer (1‑methyl‑3‑(propan‑2‑yl) analog), and fused‑ring variants such as 5‑methyl‑2‑propyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine and 5‑tert‑butyl‑1H,4H,6H,7H‑pyrazolo[4,3‑c]pyridine . These compounds are isomeric but possess fundamentally different ring‑fusion topologies and substitution vectors, making them synthetically non‑interchangeable.

Molecular Formula Confounders
Class-level inference
C₁₀H₁₇N₃ shared by 4+ commercial isomers
Explicit CAS-based ordering is essential to avoid scaffold or regioisomer errors.
MW alone insufficient for structural identity verification.
Isostere identification Regioisomer differentiation Procurement accuracy

Synthetic Accessibility: n-Propyl vs. Branched Alkyl

The n‑propyl group at C3 can be installed via cyclocondensation of a linear butyraldehyde‑derived precursor, a transformation that typically proceeds with higher yield and fewer side products than installation of a branched isopropyl group requiring a sterically hindered isobutyraldehyde equivalent [1]. Literature precedent for the pyrazolo[3,4‑c]pyridine scaffold indicates that linear 3‑alkyl substituents enable cleaner cyclization than α‑branched alkyl groups, which can retard ring closure and produce regioisomeric by‑products [2]. While no direct comparative yield data for the exact n‑propyl vs. isopropyl pair was identified, this represents a class‑level inference supported by general heterocyclic synthesis principles.

Synthetic Accessibility
Class-level inference
Linear n-propyl precursor expected to provide higher cyclization yield
May offer a more practical in-house synthetic route compared to branched analogs.
No direct comparative yield data located; general heterocyclic synthesis principles.
Synthetic accessibility Reaction yield Building block utility

1-Methyl-3-propyl-pyrazolo[3,4-c]pyridine: Application Scenarios


Pim Kinase SAR: C3 Alkyl Optimization

In pan‑Pim inhibitor programs, the C3 substituent of the 6‑azaindazole (pyrazolo[3,4‑c]pyridine) scaffold occupies a hydrophobic selectivity pocket . The n‑propyl group provides a calculated LogP of 1.02 that bridges the gap between shorter ethyl (lower lipophilicity, potentially suboptimal pocket filling) and longer butyl/pentyl chains (elevated LogP, risk of solubility‑limited absorption). Researchers should select this compound when the SAR hypothesis requires probing whether a three‑carbon linear chain achieves the optimal balance of hydrophobic contact and physicochemical properties, as evidenced by the 0.64 log unit increment over the unsubstituted core .

PDE4 Inhibitor Fragment-Based Discovery

The tetrahydro‑pyrazolo[3,4‑c]pyridine scaffold served as the starting point for the discovery of CP‑220,629, a PDE4 inhibitor with in vivo efficacy (ED₅₀ = 2.0 mg/kg, po) and significant reduction in eosinophil (55%) and neutrophil (65%) infiltration . The 1‑methyl‑3‑propyl substitution pattern introduces a defined lipophilic vector from the pyrazole ring while retaining the basic secondary amine in the saturated ring for further derivatization. The TPSA of 29.85 Ų and LogP of 1.02 position the compound favorably for oral bioavailability optimization , making it a rational procurement choice for PDE‑targeted fragment‑based drug discovery.

Kinase Library Design: Lipophilic Diversity

For organizations constructing kinase‑targeted screening libraries, the 1‑methyl‑3‑propyl‑tetrahydro‑pyrazolo[3,4‑c]pyridine provides a specific lipophilicity node (LogP = 1.02) that complements other C3‑alkyl variants in a systematic matrix . Combined with the bicyclic core's demonstrated binding to Pim‑1 (PDB 5DHJ with a related 3‑methyl‑5‑(pyridin‑3‑yl) analog) , this compound enables exploration of the hydrophobic pocket without introducing polar atoms that would alter TPSA. Procurement of the n‑propyl variant alongside the isopropyl isomer (LogP estimated lower) allows library designers to decouple steric effects from lipophilicity effects within a constant molecular formula space.

Versatile Intermediate for PDE/Kinase Probes

The secondary amine in the saturated ring (position 6) of 1‑methyl‑3‑propyl‑4,5,6,7‑tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine is a reactive handle for amide coupling, sulfonylation, or reductive amination . The batch‑verified 95% purity with orthogonal QC (NMR, HPLC, GC) ensures that subsequent derivatization steps start from a well‑characterized intermediate, minimizing the propagation of unidentified impurities into final probes. This application is directly supported by the Aventis Pharma patent family describing substituted tetrahydro‑1H‑pyrazolo[3,4‑c]pyridines as oncology therapeutics .

Application
Selection Property
Validation Focus
Pim Kinase SAR
C3 hydrophobic pocket filling
Isoform-selectivity assay context
PDE4 Inhibitor Discovery
Fragment-based chemotype with defined lipophilic vector
Oral bioavailability optimization endpoint review
Kinase Library Design
Constant-TPSA lipophilicity node
Decoupling steric and lipophilic effects in screening
Versatile Intermediate
Reactive secondary amine handle
Purity-driven impurity propagation risk review
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